molecular formula C23H19FN4O3 B2933582 N-(4-fluorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1260990-39-3

N-(4-fluorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide

Cat. No.: B2933582
CAS No.: 1260990-39-3
M. Wt: 418.428
InChI Key: WEYHWVHTKFWHBB-UHFFFAOYSA-N
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Description

The compound N-(4-fluorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide (hereafter referred to as Compound A) is a heterocyclic small molecule featuring:

  • A 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group at position 2.
  • A 2-oxopyridin-1(2H)-yl (pyridinone) moiety linked to the oxadiazole.
  • An N-(4-fluorobenzyl)acetamide side chain.

The 1,2,4-oxadiazole ring is a key pharmacophore known for enhancing metabolic stability and binding affinity in drug design . The pyridinone core contributes to hydrogen bonding and π-π stacking interactions, while the 4-fluorobenzyl group modulates lipophilicity and bioavailability. Compound A is synthesized via condensation reactions between substituted phenyl-oxadiazoles and pyridinone intermediates, often using cesium carbonate or pyridine as catalysts .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O3/c1-15-4-8-17(9-5-15)21-26-22(31-27-21)19-3-2-12-28(23(19)30)14-20(29)25-13-16-6-10-18(24)11-7-16/h2-12H,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYHWVHTKFWHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Synthesis of the pyridinone moiety: This involves the condensation of an appropriate aldehyde with an amine, followed by cyclization.

    Coupling reactions: The final step involves coupling the oxadiazole and pyridinone intermediates with the 4-fluorobenzyl group under suitable conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Scaling up reactions: Using larger reactors and optimizing reaction times and temperatures.

    Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, particularly at the fluorine position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-fluorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors, leading to modulation of signal transduction pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Analysis

Table 1: Key Structural Differences and Implications
Compound Name / ID Core Structure Oxadiazole Substituent Side Chain Key Features
Compound A Pyridinone + oxadiazole 4-Methylphenyl N-(4-fluorobenzyl)acetamide Balanced lipophilicity; potential for hydrophobic interactions.
N-(2-Chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide Pyrrole + oxadiazole 4-Fluorophenyl N-(2-chlorobenzyl)acetamide Chlorine increases lipophilicity (ClogP +0.5 vs. F); pyrrole may reduce planarity.
N-(4-Fluorobenzyl)-2-{[3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide Pyrimidoindole + sulfanyl 3-Methoxyphenyl N-(4-fluorobenzyl)acetamide Sulfur linkage enhances electron density; methoxy improves solubility.
N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (Compound 130) Urea-linked oxadiazole 4-Fluorophenyl Urea + acetamide Urea provides hydrogen-bonding sites; fluorophenyl may reduce steric bulk.

Pharmacological and Physicochemical Properties

Lipophilicity and Bioavailability
  • Compound A ’s 4-methylphenyl group on the oxadiazole enhances hydrophobic interactions compared to 4-fluorophenyl in Compound 130 . The 4-fluorobenzyl side chain balances polarity, likely improving blood-brain barrier penetration relative to the chlorobenzyl analog .
  • The methoxyphenyl substituent in the pyrimidoindole analog increases solubility but may reduce membrane permeability due to its electron-donating nature.
Binding Affinity and Target Interactions
  • Compound A’s pyridinone core enables hydrogen bonding with residues like Asp or Glu in enzymatic targets, akin to pyrimidoindole derivatives .
Metabolic Stability
  • The 1,2,4-oxadiazole ring in Compound A resists oxidative metabolism better than pyrrole-based analogs . Sulfanyl-linked compounds (e.g., ) may form reactive metabolites due to sulfur oxidation.

Biological Activity

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • Fluorobenzyl group : Enhances lipophilicity and may influence the binding affinity to biological targets.
  • Oxadiazole moiety : Known for its role in enhancing biological activity, particularly in anti-inflammatory and anti-cancer applications.
  • Pyridine derivative : Contributes to the overall pharmacological profile of the compound.

Molecular Formula

The molecular formula of this compound is C22H22FN3O3C_{22}H_{22}FN_3O_3.

Anti-Cancer Activity

Research has indicated that compounds containing oxadiazole and pyridine derivatives exhibit significant anti-cancer properties. A study focusing on similar oxadiazole derivatives demonstrated:

  • Mechanism of Action : Induction of apoptosis in cancer cells through caspase activation and modulation of cell cycle progression.
  • In vitro Studies : Compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Anti-Inflammatory Effects

The incorporation of the oxadiazole moiety has been linked to enhanced anti-inflammatory activity. Studies have shown that:

  • Inhibition of Pro-inflammatory Cytokines : The compound effectively reduced levels of TNF-alpha and IL-6 in cell cultures.
  • Animal Models : In vivo studies demonstrated a reduction in inflammation markers in models of acute and chronic inflammation.

Neuroprotective Properties

Emerging research suggests potential neuroprotective effects:

  • Epilepsy Models : Similar compounds have been studied for their anti-epileptic properties, showcasing the ability to modulate neurotransmitter levels and protect against oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anti-CancerInduces apoptosis
Anti-InflammatoryReduces cytokine levels
NeuroprotectiveModulates neurotransmitter levels

Case Study 1: Anti-Cancer Efficacy

A study explored the efficacy of a related oxadiazole-containing compound in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, suggesting that structural modifications similar to those in N-(4-fluorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide could enhance therapeutic outcomes.

Case Study 2: Neuroprotective Effects

In a neuropharmacological study using zebrafish models, compounds with a similar structure were shown to mitigate seizure activity induced by pentylenetetrazole. The neuroprotective effects were attributed to the upregulation of neurosteroids and modulation of oxidative stress pathways .

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